molecular formula C15H11N3OS2 B2528520 (E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 476317-59-6

(E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2528520
M. Wt: 313.39
InChI Key: ZIUQIINODRFTPI-VOTSOKGWSA-N
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Description

The compound “(E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyridine ring, a thiazole ring, and a thiophene ring. These rings are common in many biologically active compounds and pharmaceuticals.



Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, it’s likely that this compound could be synthesized through a series of condensation and substitution reactions involving the appropriate pyridine, thiazole, and thiophene precursors.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the acrylamide group. The geometry around the acrylamide group would be planar due to the presence of the double bond, and the nitrogen in the amide group would be capable of hydrogen bonding.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the acrylamide group could potentially undergo addition reactions at the double bond, and the heterocyclic rings might undergo electrophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and heterocyclic rings. For example, it would likely have a relatively high melting point due to the presence of the amide group, which can form intermolecular hydrogen bonds.


Scientific Research Applications

Anticancer Potential

A key area of research for compounds like (E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is their potential in cancer treatment. Studies have shown that similar compounds exhibit cytotoxic activity against various human cancer cell lines, indicating their potential as anticancer agents. For instance, certain acrylamide conjugates have demonstrated significant cytotoxicity against human lung adenocarcinoma epithelial cells, with notable effects on cell cycle and induction of apoptotic cell death (Kamal et al., 2014). Additionally, novel thiazole-pyridine hybrids have been synthesized and evaluated for their anticancer activity against various cancer cell lines, with some showing significant potential (Bayazeed & Alnoman, 2020).

Antimicrobial and Antifungal Applications

Compounds with structures similar to (E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide have been investigated for their antimicrobial and antifungal properties. Studies reveal that such compounds, especially when used in metal complexes, exhibit notable antibacterial and antifungal activities. This indicates their potential in developing new bioactive materials with antimicrobial properties (Zou Xun-Zhong et al., 2020).

Insecticidal Agents

Research has also explored the use of compounds with thiazole and acrylamide moieties as insecticidal agents. For example, a study on sulfonamide-bearing thiazole derivatives demonstrated potent toxic effects against the cotton leafworm, suggesting their applicability as insecticides (Soliman et al., 2020).

Photophysical Properties for Technological Applications

Furthermore, compounds similar to (E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide have been synthesized for their photophysical properties, making them candidates for technological applications such as in solar cells. Their structural manipulations can affect these properties, indicating a potential use in the development of novel chromophores (Jachak et al., 2021).

Metal Sorption and Polymer Science

These compounds are also researched for their application in metal sorption and polymer science. Studies have shown that polymers derived from acrylamides with N-heterocyclic moieties can act as efficient chelating agents for various metal ions (Al-Fulaij et al., 2015).

Safety And Hazards

Without specific safety data, it’s hard to provide detailed information on the safety and hazards of this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in initial tests, it could be further optimized and potentially developed into a drug.


properties

IUPAC Name

(E)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3OS2/c19-14(7-6-11-4-3-9-20-11)18-15-17-13(10-21-15)12-5-1-2-8-16-12/h1-10H,(H,17,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUQIINODRFTPI-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-(pyridin-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

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